[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
CAS No.: 878447-60-0
Cat. No.: VC2203464
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878447-60-0 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |
| Standard InChI | InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |
| Standard InChI Key | PXVYDPUHZAEOLA-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCOCC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1)CCOCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
The compound's relatively low XLogP3-AA value (-0.3) indicates moderate water solubility, which is consistent with its balanced hydrophilic-hydrophobic profile . With one hydrogen bond donor and four hydrogen bond acceptors, the molecule has the potential to form multiple intermolecular interactions, which may be relevant for its biological activity and chemical reactivity .
Synthesis Methods
Related Synthetic Pathways
Based on the synthesis of related compounds, one potential approach might involve the reaction of a pyrrolidone derivative with an appropriate haloethoxy compound, followed by conversion to the acetic acid moiety. For instance, the synthesis of related pyrrolidone compounds often involves nucleophilic substitution reactions where the nitrogen of the pyrrolidone acts as a nucleophile . These reactions typically require appropriate bases such as potassium carbonate and suitable solvents like dimethylformamide (DMF) .
In a related example, the synthesis of 4-methyl-7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2H-chromen-2-one (a compound that incorporates our target molecule) involved the reaction of an acid chloride intermediate with pyrrolidine . This suggests that one potential route to [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid might involve the formation of an acid chloride intermediate of an appropriate ethoxy-acetic acid derivative, followed by reaction with pyrrolidine to form the desired product.
Applications in Organic Synthesis and Research
Role as a Chemical Intermediate
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both the pyrrolidone ring and the carboxylic acid group. The presence of these functional groups allows for further modifications and transformations, making it useful in the synthesis of more complex molecules. The compound's balanced hydrophilic-hydrophobic profile also makes it potentially useful in the design of molecules with specific solubility characteristics.
Applications in Medicinal Chemistry
Derivatives of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid have been explored in medicinal chemistry research. The pyrrolidone structure is found in various pharmaceutically active compounds, suggesting potential applications in drug development. For example, the related compound 4-methyl-7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2H-chromen-2-one has been investigated for potential anticancer activity . This indicates that [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid and its derivatives may serve as building blocks for compounds with therapeutic potential.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity analysis and separation of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid. These techniques are particularly important in quality control and during synthetic work to monitor reaction progress and product purity.
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